2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-
Brand Name: Vulcanchem
CAS No.: 1753-47-5
VCID: VC21199205
InChI: InChI=1S/C13H13N3O3/c1-16(2)9-5-3-8(4-6-9)7-10-11(17)14-13(19)15-12(10)18/h3-7H,1-2H3,(H2,14,15,17,18,19)
SMILES: CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O
Molecular Formula: C13H13N3O3
Molecular Weight: 259.26 g/mol

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-

CAS No.: 1753-47-5

Cat. No.: VC21199205

Molecular Formula: C13H13N3O3

Molecular Weight: 259.26 g/mol

* For research use only. Not for human or veterinary use.

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]- - 1753-47-5

Specification

CAS No. 1753-47-5
Molecular Formula C13H13N3O3
Molecular Weight 259.26 g/mol
IUPAC Name 5-[[4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C13H13N3O3/c1-16(2)9-5-3-8(4-6-9)7-10-11(17)14-13(19)15-12(10)18/h3-7H,1-2H3,(H2,14,15,17,18,19)
Standard InChI Key NAPLVLRBYHFCJP-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O
Canonical SMILES CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator